Cas no 622396-68-3 (1-Chloro-2-Fluoro-4-Pentylbenzene)

1-Chloro-2-Fluoro-4-Pentylbenzene is a halogenated aromatic compound featuring both chloro and fluoro substituents on a benzene ring, along with a pentyl side chain. This structure imparts unique electronic and steric properties, making it valuable in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and specialty materials. The electron-withdrawing effects of the halogens enhance reactivity in electrophilic substitution and coupling reactions, while the pentyl group contributes to solubility in nonpolar solvents. Its well-defined regiochemistry allows for precise functionalization, offering versatility in constructing complex molecular architectures. The compound is typically supplied with high purity to ensure consistent performance in synthetic applications.
1-Chloro-2-Fluoro-4-Pentylbenzene structure
622396-68-3 structure
Product Name:1-Chloro-2-Fluoro-4-Pentylbenzene
CAS No:622396-68-3
MF:C11H14ClF
MW:200.680265903473
CID:3164681
PubChem ID:85883035
Update Time:2025-10-06

1-Chloro-2-Fluoro-4-Pentylbenzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-2-Fluoro-4-Pentylbenzene
    • MFCD28291817
    • 622396-68-3
    • Inchi: 1S/C11H14ClF/c1-2-3-4-5-9-6-7-10(12)11(13)8-9/h6-8H,2-5H2,1H3
    • InChI Key: SCSKGCPHZQTTSE-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1F)CCCCC

Computed Properties

  • Exact Mass: 200.0768063Da
  • Monoisotopic Mass: 200.0768063Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 138
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.1
  • Topological Polar Surface Area: 0Ų

1-Chloro-2-Fluoro-4-Pentylbenzene Pricemore >>

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